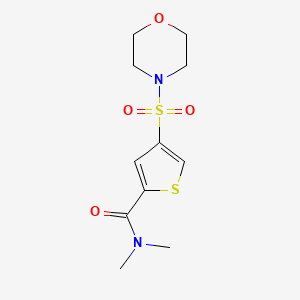
N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different fields of study.
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act as a membrane-penetrating agent, allowing it to transport other molecules across the cell membrane. N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been found to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and pain, increase blood flow, and promote tissue regeneration. N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its ability to dissolve a wide range of organic compounds, making it a valuable solvent. N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is also relatively non-toxic and has a low risk of side effects. However, N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide can be unstable in certain conditions and may react with other chemicals, making it important to handle with care.
Direcciones Futuras
There are many potential future directions for research on N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, including further investigation into its anti-inflammatory and analgesic properties, its potential as a treatment for neurological disorders, and its use as a cryoprotectant for cells and tissues. Additionally, there may be new methods of synthesizing N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide that could improve its yield and purity, making it an even more valuable tool for scientific research.
Métodos De Síntesis
The synthesis of N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide can be achieved through several different methods, including the reaction of dimethyl sulfate with sodium sulfonate, the reaction of dimethylamine with sulfur dioxide, and the reaction of dimethylamine with thiophosgene. These methods have been refined over the years, resulting in high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been used in a variety of scientific research applications, including as a solvent for organic compounds, as a cryoprotectant for cells and tissues, and as a vehicle for drug delivery. N,N-dimethyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been found to have anti-inflammatory and analgesic properties, making it useful in the treatment of certain medical conditions.
Propiedades
IUPAC Name |
N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-12(2)11(14)10-7-9(8-18-10)19(15,16)13-3-5-17-6-4-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYTYWZPGFODFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

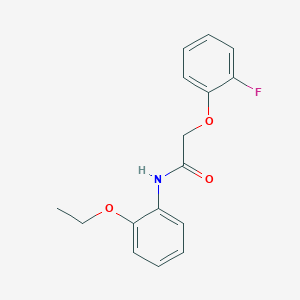
![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)
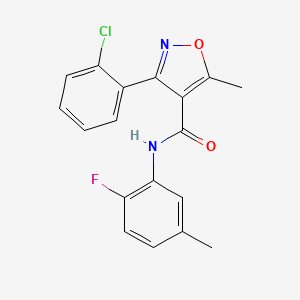
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)
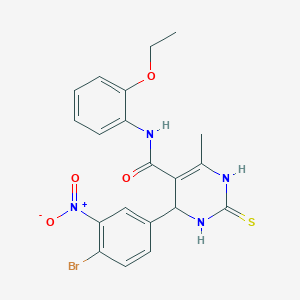
![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)
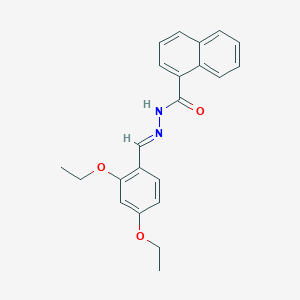
![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)